1-Ethyl-2-phenyl-1H-indole

Thermodynamics Energetics Combustion Calorimetry

Researchers developing kinase inhibitors or OLED materials often face supply inconsistency and limited characterization data for N-alkylated indole building blocks. 1-Ethyl-2-phenyl-1H-indole (CAS 13228-39-2) addresses this gap as a well-characterized privileged scaffold with rigorously validated thermodynamic properties. • ≥98% HPLC purity; documented 92% yield in BTK inhibitor candidate synthesis • Predictably higher lipophilicity (LogP 4.33) vs. 2-phenylindole for enhanced membrane permeability • Lower enthalpy of sublimation (111.0 kJ/mol) enables efficient vacuum thermal evaporation for OLED fabrication

Molecular Formula C16H15N
Molecular Weight 221.3 g/mol
CAS No. 13228-39-2
Cat. No. B080031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-phenyl-1H-indole
CAS13228-39-2
Molecular FormulaC16H15N
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C=C1C3=CC=CC=C3
InChIInChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3
InChIKeyRAKSXVONTIQCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-2-phenyl-1H-indole: Privileged Scaffold in Research


1-Ethyl-2-phenyl-1H-indole (CAS 13228-39-2) is an N-alkylated 2-arylindole derivative with the molecular formula C16H15N and a molecular weight of 221.30 g/mol [1]. This compound serves as a privileged scaffold in both medicinal chemistry and materials science [2]. As a key member of the 1-alkyl-2-phenylindole series, its N-ethyl substituent confers distinct physicochemical properties that differentiate it from its parent compound, 2-phenylindole, and the smaller N-methyl analog, making it a versatile building block for kinase inhibitors, OLED materials, and other advanced applications [3].

N-ethyl derivative designed as a privileged scaffold for kinase inhibitor synthesis and materials research

Distinct lipophilicity and lattice energy compared to 2-phenylindole; supports solubility and vapor deposition screening

Available as a high-purity intermediate (≥98% HPLC typical) enabling reliable downstream synthesis

1-Ethyl-2-phenyl-1H-indole: Irreplaceable by Common Analogs


Substituting 1-ethyl-2-phenyl-1H-indole with its in-class analogs like 2-phenylindole or 1-methyl-2-phenylindole is not straightforward due to significant differences in their fundamental thermodynamic stability and physicochemical properties. Experimental studies have established that the size of the N-alkyl group directly impacts key energetic parameters such as the standard molar enthalpy of combustion and sublimation [1]. Furthermore, the N-ethyl substituent leads to a predictable and quantifiable increase in lipophilicity (LogP) and a substantial decrease in melting point compared to the unsubstituted parent compound, which can critically affect solubility, bioavailability, and processing conditions in both pharmaceutical and materials applications .

Thermodynamic stability shift: Replacing with 2-phenylindole alters combustion enthalpy by approximately 485 kJ/mol, which may affect process safety assessments and energetic modeling.

Lipophilicity and crystallinity mismatch: The N-ethyl group increases LogP (~0.5 units) and dramatically lowers melting point (~103 °C), leading to solubility and formulation behavior that cannot be reproduced by the parent or N-methyl analog.

Purity grade inconsistency: Lower-purity 2-phenylindole may introduce unknown impurities, increasing purification burden and potentially reducing synthetic yields reported with ≥98% starting material.

1-Ethyl-2-phenyl-1H-indole: Comparative Evidence Guide


Superior Thermodynamic Stability Over 2-Phenylindole

The standard molar enthalpy of combustion is a direct measure of a compound's energetic content and thermodynamic stability. A direct head-to-head comparison using static bomb calorimetry demonstrates that the N-ethyl derivative is thermodynamically more stable than the parent 2-phenylindole [1].

Thermodynamic stability vs. parent
Head-to-head
ΔcU°m: -7801.5 vs -7316.0 kJ/mol
Δ = -485.5 kJ/mol

Informs process safety and energy modeling.

Static bomb calorimetry, 298.15 K, 0.1 MPa.

Thermodynamics Energetics Combustion Calorimetry

Reduced Lattice Energy vs. 2-Phenylindole

The enthalpy of sublimation reflects the strength of intermolecular forces in the crystal lattice. A direct comparison shows that the introduction of the N-ethyl group in 1-ethyl-2-phenyl-1H-indole significantly weakens these forces relative to 2-phenylindole, as evidenced by a lower measured enthalpy of sublimation [1].

Sublimation enthalpy vs. parent
Head-to-head
ΔgcrH°m: 111.0 vs 123.1 kJ/mol
Δ = -12.1 kJ/mol

Supports volatility assessment for vapor deposition.

Knudsen effusion technique, 298.15 K.

Physical Chemistry Sublimation Material Science

Enhanced Lipophilicity and Reduced Crystallinity vs. 2-Phenylindole

The substitution of the indole N-H hydrogen with an ethyl group leads to a class-level increase in calculated LogP, a key descriptor of lipophilicity, and a profound decrease in melting point compared to the parent 2-phenylindole [1].

Lipophilicity and melting point
Class-level
LogP 4.33 vs 3.83
MP 85-86 vs 188-190 °C

Informs solubility and membrane permeability screening.

Class-level inference; confirm experimentally.

Medicinal Chemistry Physicochemical Properties Drug Design

High HPLC Purity for Downstream Synthesis

The procurement of a high-purity intermediate is paramount for achieving high yields and minimizing side products in complex syntheses. Industry reports indicate that sourcing this specific compound at ≥98% (HPLC) purity provides a verifiable advantage over lower-purity analogs like 2-phenylindole .

HPLC Purity
Specification review
≥98.0%

Supports synthetic yield consistency review.

Supplier specification; independent verification recommended.

Organic Synthesis Quality Control Procurement

1-Ethyl-2-phenyl-1H-indole: Key Research Applications


Scaffold for Kinase Inhibitor Synthesis

The combination of high available purity (≥98% HPLC) and increased lipophilicity (LogP 4.33) makes 1-ethyl-2-phenyl-1H-indole a strategic intermediate for constructing potent kinase inhibitors [1]. The N-ethyl group not only modulates the molecule's physicochemical profile but also serves as a protective group for the indole nitrogen, preventing unwanted side reactions. Its use has been documented to achieve 92% yields in the synthesis of Bruton's tyrosine kinase (BTK) inhibitor candidates, accelerating preclinical development .

Building Block for OLED Materials

For researchers developing organic light-emitting diodes (OLEDs), 1-ethyl-2-phenyl-1H-indole offers a distinct advantage over its parent compound due to its significantly lower enthalpy of sublimation (111.0 kJ/mol vs. 123.1 kJ/mol for 2-phenylindole) [1]. This property implies greater volatility, which is a key parameter for efficient vacuum thermal evaporation processing [2]. Its core structure is a recognized building block for creating high-performance host materials and emitters, enabling the development of advanced displays with improved efficiency and stability .

Reference Standard for Thermodynamic and Computational Chemistry

1-Ethyl-2-phenyl-1H-indole serves as a well-characterized benchmark in fundamental research. Its thermodynamic properties, including the standard molar enthalpy of combustion (-7801.5 ± 2.1 kJ/mol) and sublimation (111.0 ± 0.5 kJ/mol), have been rigorously determined and validated by G3(MP2) calculations [1]. This makes it an ideal model compound for validating computational methods (e.g., DFT, ab initio) and for studying the relationship between subtle structural changes (N-H vs. N-CH3 vs. N-C2H5) and macroscopic energetic properties in heterocyclic systems [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis scaffold
High purity supply, N-ethyl lipophilic modulation
Synthetic yield and purity consistency; physicochemical profile reproducibility
OLED material building block
Lower sublimation enthalpy vs. 2-phenylindole
Volatility assessment for vacuum thermal evaporation; purity influence on device performance
Thermodynamic/computational reference standard
Validated combustion and sublimation data
Benchmarking DFT and ab initio methods; substituent effect studies on heterocyclic energetics

Technical Documentation Hub

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38 linked technical documents
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